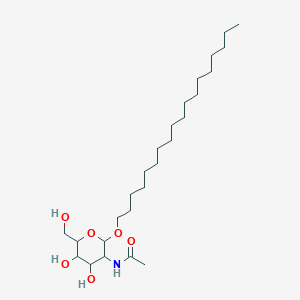
2,3-dihydroxybutanedioic acid;N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rasagiline tartrate is a chemical compound used primarily in the treatment of Parkinson’s disease. It is a selective and irreversible inhibitor of the enzyme monoamine oxidase type B (MAO-B), which plays a crucial role in the catabolism of dopamine in the brain. By inhibiting this enzyme, rasagiline tartrate helps to increase the levels of dopamine, thereby alleviating the symptoms of Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rasagiline tartrate is synthesized from commercially available starting materialsA standard resolution procedure is then employed to obtain the desired enantiomer .
Industrial Production Methods: The industrial production of rasagiline tartrate typically involves a multi-step synthesis process. The key steps include the formation of the propargylamine fragment and the resolution of the racemic mixture to obtain the active enantiomer. The final product is then purified and formulated into tablets for oral administration .
Análisis De Reacciones Químicas
Types of Reactions: Rasagiline tartrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the propargylamine fragment.
Substitution: Substitution reactions can occur at the aminoindan moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents.
Major Products Formed: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .
Aplicaciones Científicas De Investigación
Rasagiline tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its neuroprotective effects and potential to slow the progression of neurodegenerative diseases.
Medicine: Primarily used in the treatment of Parkinson’s disease, both as monotherapy and in combination with other drugs.
Industry: Employed in the development of new pharmaceuticals targeting neurodegenerative disorders.
Mecanismo De Acción
Rasagiline tartrate exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase type B (MAO-B). This inhibition leads to an increase in extracellular levels of dopamine in the striatum, which helps to reduce the motor deficits associated with Parkinson’s disease. Additionally, rasagiline tartrate has been shown to have neuroprotective effects, potentially delaying the onset of symptoms and progression of neuronal deterioration .
Comparación Con Compuestos Similares
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease. Unlike rasagiline, selegiline has amphetamine-like metabolites.
Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition properties.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in combination with levodopa
Uniqueness of Rasagiline Tartrate: Rasagiline tartrate is unique due to its irreversible inhibition of MAO-B and its lack of amphetamine-like metabolites, which can lead to fewer side effects compared to selegiline. Additionally, its neuroprotective properties make it a valuable compound in the treatment of Parkinson’s disease .
Propiedades
Fórmula molecular |
C28H32N2O6 |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/2C12H13N.C4H6O6/c2*1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;5-1(3(7)8)2(6)4(9)10/h2*1,3-6,12-13H,7-9H2;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
YGKHOZXCTLKSLJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC1CCC2=CC=CC=C12.C#CCNC1CCC2=CC=CC=C12.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14110163.png)
![N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14110181.png)


![(1S,4S,8R,12R,13R)-1,7,11-trimethyl-3,5,14,15-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-6-ol](/img/structure/B14110198.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110202.png)
![b-D-Glucopyranosiduronic acid,4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl](/img/structure/B14110203.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14110213.png)
![4-[2,3-Dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(3-pentoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14110217.png)

![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110225.png)
![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110237.png)
